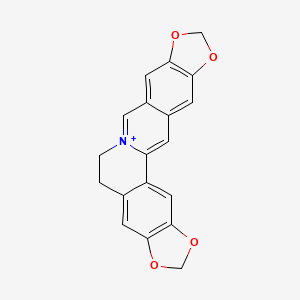
Pseudocoptisine
Vue d'ensemble
Description
Pseudocoptisine is a quaternary alkaloid with a benzylisoquinoline skeleton . It’s also known as “假单胞菌碱” in Chinese . It has a molecular formula of C19H14NO4+ and a molecular weight of 320.32 .
Synthesis Analysis
Pseudocoptisine can be synthesized using a palladium-catalyzed enolate arylation to form the isoquinoline core . This method allows for the rapid synthesis of other members of the protoberberine family by substitution of the readily available aryl bromide and ketone coupling partners . Another reported synthesis involves a photochemical enamide cyclization to form the C ring .
Molecular Structure Analysis
Pseudocoptisine has a benzylisoquinoline skeleton . Its structure can be analyzed using various techniques such as circular dichroism chromatography, a spectroscopic method for determining molecular asymmetric structures .
Chemical Reactions Analysis
The chemical reactions involving Pseudocoptisine are complex and involve multiple steps. The palladium-catalyzed enolate arylation is used to form the isoquinoline core . This reaction involves the generation of masked 1,5-dicarbonyl intermediates, which can be cyclized with a source of NH3 to provide an extensive array of isoquinolines .
Physical And Chemical Properties Analysis
Pseudocoptisine is a solid substance with a yellow to brown color . Its physical and chemical properties can be analyzed using various techniques, including those that measure hydrophobicity, ionization, and hydrogen bond donors .
Applications De Recherche Scientifique
Anti-Amnestic Activity
Pseudocoptisine, a benzylisoquinoline alkaloid isolated from Corydalis Tuber, exhibits significant anti-amnestic properties. It has been found to inhibit acetylcholinesterase (AChE) activity in a dose-dependent manner and effectively reverse cognitive impairments in mice. This suggests its potential utility in treating cognitive impairment disorders (Hung et al., 2008).
Anti-Inflammatory Effects
Another crucial application of pseudocoptisine is in the field of anti-inflammatory treatments. Extracted from the tubers of Corydalis turtschaninovii, pseudocoptisine has demonstrated the ability to reduce levels of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E(2) (PGE(2)), tumor necrosis factor-alpha (TNF-alpha), and interleukin-6 (IL-6) in RAW 264.7 murine macrophage cells. This is achieved by inhibiting the DNA binding and transcription activity of nuclear factor-kappa B (NF-kappaB), which is a key player in inflammatory responses (Yun et al., 2009).
Mécanisme D'action
Safety and Hazards
Orientations Futures
While specific future directions for Pseudocoptisine are not mentioned in the search results, the field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies . Pseudocoptisine, being a part of the larger family of isoquinoline alkaloids, could potentially benefit from these advancements.
Propriétés
IUPAC Name |
5,7,18,20-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.017,21]tetracosa-1(24),2,4(8),9,13,15,17(21),22-octaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14NO4/c1-2-20-8-13-6-18-17(22-9-23-18)5-12(13)3-15(20)14-7-19-16(4-11(1)14)21-10-24-19/h3-8H,1-2,9-10H2/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEMWTMCJLNBDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2=CC3=CC4=C(C=C3C=C2C5=CC6=C(C=C51)OCO6)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14NO4+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301187909 | |
| Record name | 5,6-Dihydrobis[1,3]benzodioxolo[5,6-a:5′,6′-g]quinolizinium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301187909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isocoptisine chloride | |
CAS RN |
19716-67-7 | |
| Record name | 5,6-Dihydrobis[1,3]benzodioxolo[5,6-a:5′,6′-g]quinolizinium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19716-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Dihydrobis[1,3]benzodioxolo[5,6-a:5′,6′-g]quinolizinium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301187909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Pseudocoptisine in improving cognitive function?
A1: [] Pseudocoptisine demonstrates anti-amnesic activity, potentially by inhibiting acetylcholinesterase (AChE). This inhibition was observed in a dose-dependent manner with an IC50 value of 12.8 µM. By inhibiting AChE, Pseudocoptisine could prevent the breakdown of acetylcholine, a neurotransmitter crucial for learning and memory. This mechanism is supported by studies in mice where Pseudocoptisine administration reversed scopolamine-induced cognitive impairments in both passive avoidance and water maze tasks.
Q2: From which plant sources can Pseudocoptisine be isolated, and what other alkaloids are commonly found alongside it?
A2: Pseudocoptisine has been successfully isolated from several plant sources, including:
- Corydalis Tuber: This plant is recognized for its traditional medicinal uses. []
- Corydalis turtschaninovii: This is another species of Corydalis from which Pseudocoptisine, along with other alkaloids like demethylcorydalmine, isocorydine, stylopine, α-N-methylcanadine, pseudoprotopine, tetrahydroprotopapaverine, allocryptopine, and berberine have been isolated. []
- Thalictrum przewalskii: In addition to Pseudocoptisine, this plant yields other alkaloids such as thalprzewalskiinone, berberine, (+)-N-methylnantenine, (+)-magnoflorine, and N-methyl-6,7-dimethoxyisoquinolone. []
Q3: How can Pseudocoptisine and related Protoberberine alkaloids be synthesized effectively?
A3: [] Recent advancements have enabled the efficient synthesis of Pseudocoptisine and related Protoberberine alkaloids using palladium-catalyzed enolate arylation. This method facilitates the construction of the isoquinoline core, a key structural feature of these alkaloids. This strategy offers a significant improvement over traditional methods, enabling yields of up to 50% for berberine. Furthermore, this modular approach allows for the synthesis of other protoberberines, such as palmatine, by simply altering the aryl bromide and ketone starting materials. Importantly, this synthetic route avoids electrophilic aromatic substitution reactions, thus allowing for the incorporation of diverse substituents with varying electronic properties.
Q4: Can you elaborate on the applications of palladium-catalyzed reactions in synthesizing isoquinoline compounds like Pseudocoptisine?
A4: [] Palladium-catalyzed enolate arylation reactions have emerged as powerful tools for constructing isoquinoline scaffolds, including Pseudocoptisine. These reactions offer a versatile approach to access diversely substituted isoquinolines, which are important structural motifs found in many natural products and pharmaceuticals. This methodology, particularly the α-arylation of ketones, has been successfully employed to synthesize various isoquinoline alkaloids, including Pseudocoptisine, palmatine, and berberine, showcasing its effectiveness and versatility in natural product synthesis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



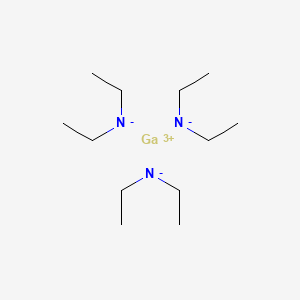
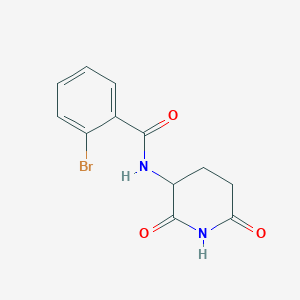
![4-[(4-Bromophenyl)amino]-4,5-dihydrothiophene-1,1-dione](/img/structure/B3420564.png)

![rac-[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine hydrochloride](/img/structure/B3420588.png)

![Rac-(3aR,7aS)-5-benzyl-octahydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B3420597.png)
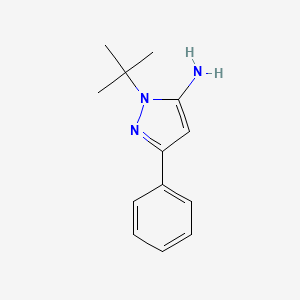
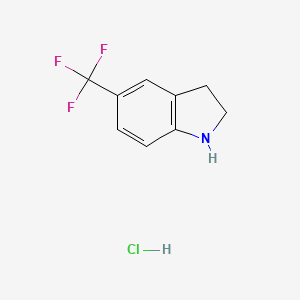
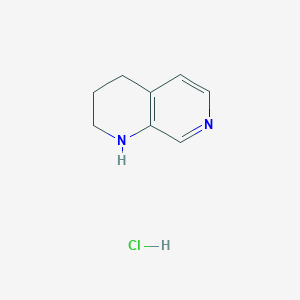
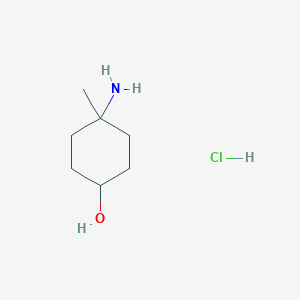
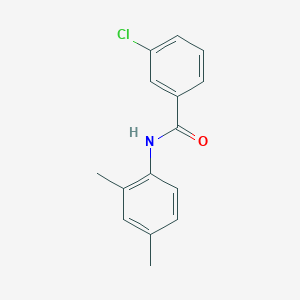
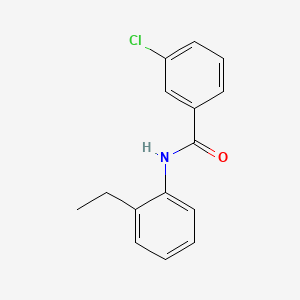
![Benzo[b]thiophene, 4-bromo-2-methyl-](/img/structure/B3420626.png)